2-(2-Chloro-3-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Chloro-3-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-3-(difluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl halides with organoboron compounds in the presence of a palladium catalyst.
Transesterification: The boronic ester can undergo transesterification with diols, which is used to assess the stability of the boronic ester.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-(2-Chloro-3-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology: In the development of bioconjugates and probes for biological studies.
Medicine: For the synthesis of pharmaceutical intermediates and active compounds.
Industry: In the production of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through the Suzuki-Miyaura coupling mechanism, which involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)phenylboronic acid
- 2-(Phenyl)-1,3,2-dioxaborolane
Uniqueness
2-(2-Chloro-3-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its difluoromethyl group, which imparts distinct electronic properties, enhancing its reactivity and stability in coupling reactions compared to other boronic esters.
Properties
Molecular Formula |
C13H16BClF2O2 |
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Molecular Weight |
288.53 g/mol |
IUPAC Name |
2-[2-chloro-3-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H16BClF2O2/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7,11H,1-4H3 |
InChI Key |
SFYVOXAFBXCILT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)F)Cl |
Origin of Product |
United States |
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